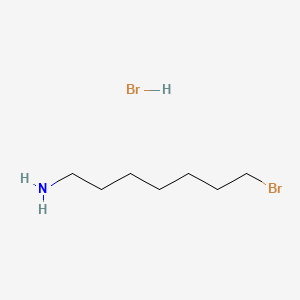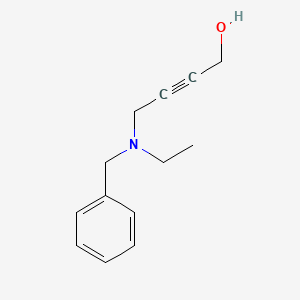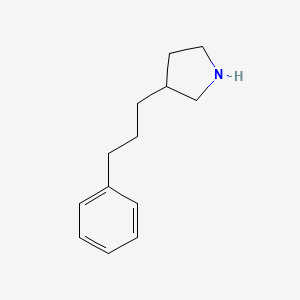
4-Tolyl-d4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tolyl-d4-sulfonamide is the deuterium labeled 4-Tolyl-sulfonamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C7H5D4NO2S . The molecular weight is 175.24 .Applications De Recherche Scientifique
Fonctionnalisation en fin de synthèse photocatalytique
Les sulfonamides, y compris le « 4-Tolyl-d4-sulfonamide », peuvent être utilisées dans la fonctionnalisation en fin de synthèse photocatalytique. Ce processus permet de convertir les sulfonamides en intermédiaires radicaux sulfonyle essentiels . Cette méthodologie exploite une approche photocatalytique sans métal pour accéder à la chimie radicalaire, qui est exploitée en combinant des sulfonamides pharmaceutiquement pertinentes avec un assortiment de fragments d'alcènes .
Synthèse d'autres composés organosulfurés
Les sulfonamides peuvent être utilisées comme intermédiaires pour accéder à d'autres composés organosulfurés importants . Elles ont été utilisées comme précurseurs de polymères, de candidats médicaments de sulfoximine et de sulfonimidamide et comme réactifs de transfert d'alkyle .
Molécule médicamenteuse et produits agrochimiques
Une pléthore de molécules médicamenteuses et de produits agrochimiques contiennent le groupe fonctionnel sulfonamide . La grande stabilité hydrolytique, la capacité à interagir avec les acides aminés et les ions métalliques dans un environnement biologique et les propriétés physicochimiques favorables qu'elles confèrent souvent font des sulfonamides des éléments importants dans les collections de composés des entreprises .
Génération en fin de synthèse d'intermédiaires sulfonyle utiles sur le plan synthétique
Les sulfonamides ont été exploitées dans la génération en fin de synthèse d'intermédiaires sulfonyle utiles sur le plan synthétique . Cela a redonné vie à la vision des sulfonamides comme groupes fonctionnels synthétiques utiles .
Synthèse de nouveaux composés sulfonamides
Les sulfonamides peuvent être utilisées dans la synthèse de nouveaux composés sulfonamides . Par exemple, un nouveau composé sulfonamide, le ({4-nitrophényl}sulfonyl)tryptophane (DNSPA) a été synthétisé à partir de précurseurs de chlorure de 4-nitrobenzènesulfonyle et de L-tryptophane
Mécanisme D'action
Target of Action
It is structurally similar to tolbutamide, a sulfonylurea class of insulin secretagogues . These compounds act by stimulating β cells of the pancreas to release insulin .
Mode of Action
Sulfonylureas, like Tolbutamide, increase both basal insulin secretion and meal-stimulated insulin release . They also increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors
Biochemical Pathways
Sulfonylureas are known to impact the insulin signaling pathway . They stimulate the release of insulin from pancreatic β cells, which then binds to insulin receptors on target cells, triggering a cascade of events that lead to the uptake of glucose from the bloodstream .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements, such as deuterium in 4-Tolyl-d4-sulfonamide, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
If it acts similarly to other sulfonylureas, it could potentially lead to increased insulin secretion, improved glucose utilization, and decreased glucose production .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Tolyl-d4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to sulfonamide-binding proteins, which are crucial for its biological activity. The deuterium atoms in this compound provide a unique advantage in studying these interactions, as they can be easily detected using mass spectrometry and other analytical techniques .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The presence of deuterium atoms in this compound can affect its metabolic flux and the levels of metabolites produced. This compound can also influence the activity of metabolic enzymes, leading to changes in the overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The deuterium atoms in this compound can affect its transport properties, leading to differences in its distribution compared to the non-deuterated form .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Tolyl-d4-sulfonamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-Toluenesulfonyl chloride-d4", "Ammonia-d3", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Toluenesulfonyl chloride-d4 is dissolved in methanol and reacted with sodium hydroxide to form 4-Toluenesulfonate-d4.", "Step 2: 4-Toluenesulfonate-d4 is then reacted with ammonia-d3 in water to form 4-Toluenesulfonamide-d3.", "Step 3: The final step involves the exchange of deuterium atoms with hydrogen atoms to form 4-Tolyl-d4-sulfonamide. This can be achieved by treating 4-Toluenesulfonamide-d3 with a strong acid such as hydrochloric acid or sulfuric acid." ] } | |
| 1219795-34-2 | |
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
175.238 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
Clé InChI |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Synonymes |
4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)




